5-Bromo-6-fluoronicotinonitrile

Description

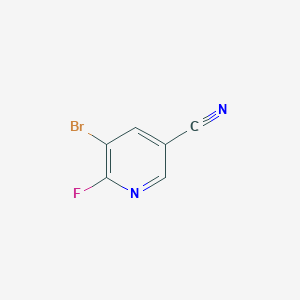

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTNBOARIOJDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501273287 | |

| Record name | 3-Pyridinecarbonitrile, 5-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256823-71-8 | |

| Record name | 3-Pyridinecarbonitrile, 5-bromo-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256823-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 5-bromo-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoronicotinonitrile (CAS Number: 1256823-71-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-6-fluoronicotinonitrile, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the synthesis, reactivity, and potential applications of this versatile molecule, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

5-Bromo-6-fluoronicotinonitrile is a substituted pyridine derivative featuring three distinct reactive sites: a bromine atom, a fluorine atom, and a nitrile group. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic placement of halogen and nitrile substituents allows for a diverse range of chemical transformations.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, further expanding the synthetic possibilities.

This guide will provide a detailed exploration of the synthesis of 5-Bromo-6-fluoronicotinonitrile, its characteristic reactivity, and its potential applications, supported by detailed protocols and mechanistic insights.

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1256823-71-8 | [2] |

| Molecular Formula | C₆H₂BrFN₂ | [2] |

| Molecular Weight | 201.00 g/mol | [2] |

| Appearance | White to off-white solid (typical) | General chemical supplier information |

| Storage | Inert atmosphere, 2-8°C | [2] |

| SMILES | N#CC1=CN=C(F)C(Br)=C1 | [2] |

Safety and Handling:

5-Bromo-6-fluoronicotinonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis of 5-Bromo-6-fluoronicotinonitrile: A Plausible Multi-step Approach

Caption: Plausible synthetic pathway for 5-Bromo-6-fluoronicotinonitrile.

Step 1: Synthesis of 5-Bromonicotinic Acid

The synthesis of the initial precursor, 5-bromonicotinic acid, can be achieved through the direct bromination of nicotinic acid.

Protocol: Bromination of Nicotinic Acid [3][4]

-

Materials: Nicotinic acid, thionyl chloride, bromine, Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), inorganic base (e.g., sodium hydroxide).

-

Procedure:

-

Suspend nicotinic acid in an excess of thionyl chloride.

-

Heat the mixture to 75-80 °C to form the acid chloride in situ.

-

Add a catalytic amount of a Lewis acid.

-

Slowly add bromine to the reaction mixture at a controlled temperature.

-

Heat the reaction to 110-120 °C for 10-14 hours.

-

After cooling, carefully quench the reaction mixture with water to hydrolyze the acid chloride.

-

Adjust the pH to 2.5-3 with an inorganic base to precipitate the 5-bromonicotinic acid.

-

Filter, wash with cold water, and dry the product.

-

Causality: The use of thionyl chloride to form the acid chloride activates the pyridine ring towards electrophilic bromination. The Lewis acid catalyst further polarizes the bromine molecule, enhancing its electrophilicity.

Step 2 & 3: Introduction of the Fluoro Group (Hypothetical Route)

The introduction of a fluorine atom at the 6-position is a critical step. A common strategy for this transformation on a pyridine ring is nucleophilic aromatic substitution (SNA_r_) on a suitable precursor. A plausible, albeit not explicitly documented, route would involve the hydroxylation of 5-bromonicotinic acid to 5-bromo-6-hydroxynicotinic acid, followed by a fluorination reaction (e.g., using a reagent like Selectfluor or by converting the hydroxyl to a better leaving group followed by treatment with a fluoride source).

Step 4: Amidation of 5-Bromo-6-fluoronicotinic Acid

Conversion of the carboxylic acid to the primary amide is a standard transformation.

Protocol: Amidation of a Carboxylic Acid

-

Materials: 5-Bromo-6-fluoronicotinic acid, thionyl chloride or oxalyl chloride, dichloromethane (DCM), ammonia solution (aqueous or in dioxane).

-

Procedure:

-

Suspend 5-bromo-6-fluoronicotinic acid in dry DCM.

-

Add thionyl chloride or oxalyl chloride dropwise at 0 °C and then stir at room temperature to form the acid chloride.

-

In a separate flask, cool an excess of concentrated ammonia solution.

-

Slowly add the solution of the acid chloride to the cold ammonia solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Extract the product with an organic solvent, dry, and concentrate to obtain 5-bromo-6-fluoronicotinamide.

-

Step 5: Dehydration of 5-Bromo-6-fluoronicotinamide to 5-Bromo-6-fluoronicotinonitrile

The final step is the dehydration of the primary amide to the nitrile. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) being a common choice.[5][6][7][8]

Protocol: Dehydration of Amide to Nitrile [5]

-

Materials: 5-Bromo-6-fluoronicotinamide, phosphorus oxychloride (POCl₃), dichloromethane (DCM) or another inert solvent.

-

Procedure:

-

Suspend 5-bromo-6-fluoronicotinamide in an inert solvent like DCM.

-

Add phosphorus oxychloride (POCl₃) dropwise to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the aqueous layer with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-Bromo-6-fluoronicotinonitrile.

-

Causality: Phosphorus oxychloride is a powerful dehydrating agent that reacts with the amide to form a reactive intermediate, which then eliminates water to form the nitrile.

Reactivity and Synthetic Applications

The three functional groups on 5-Bromo-6-fluoronicotinonitrile offer a rich platform for a variety of chemical transformations.

Caption: Key reactive sites and potential transformations of the molecule.

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 5-position is susceptible to a variety of palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a key site for molecular diversification.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst provides access to alkynyl-substituted pyridines.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines.

Nucleophilic Aromatic Substitution at the Fluorine Position

The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNA_r_) by the electron-withdrawing effects of the adjacent nitrogen atom and the nitrile group. This allows for the displacement of the fluoride by a variety of nucleophiles.

-

Reaction with O-nucleophiles: Alkoxides and phenoxides can displace the fluoride to form ethers.

-

Reaction with N-nucleophiles: Amines can react to form substituted aminopyridines.

-

Reaction with S-nucleophiles: Thiolates can be used to introduce thioether functionalities.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group will yield the corresponding carboxylic acid, 5-bromo-6-fluoronicotinic acid.[9][10]

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][11][12][13]

-

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

Potential Applications in Drug Discovery

While no patents specifically citing CAS number 1256823-71-8 have been identified, the structural motifs accessible from 5-Bromo-6-fluoronicotinonitrile are prevalent in a wide range of biologically active compounds. Substituted nicotinonitriles are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][14][15]

The ability to selectively functionalize the pyridine ring at three different positions makes this compound an attractive starting material for the construction of libraries of novel compounds for high-throughput screening in drug discovery programs. The strategic incorporation of fluorine also aligns with modern medicinal chemistry design principles aimed at optimizing drug-like properties.

Conclusion

References

- Process for preparing 5-bromonicotinic acid. RU2070193C1. Google Patents; 1996.

- Process for preparing 5-bromonicotinic acid. RU2039046C1. Google Patents; 1995.

- Preparation method of 6-fluoronicotinic acid. CN115433122A. Google Patents; 2022.

-

Top five prevalent patent compounds in the Ro5 and bRo5 categories. ResearchGate. Available from: [Link]

-

Dehydration of amides to give nitriles. Master Organic Chemistry. Available from: [Link]

-

Reactivity of Nitriles. Chemistry LibreTexts. 2023. Available from: [Link]

-

6-Bromo-2-fluoronicotinamide. PubChem. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Reactions of Nitriles. Chemistry Steps. Available from: [Link]

-

Amide to Nitrile - Common Conditions. Available from: [Link]

-

Recent developments in dehydration of primary amides to nitriles. RSC Publishing. 2014. Available from: [Link]

-

Methods for installing a nitrile group on a pyridine ring. ResearchGate. Available from: [Link]

- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Google Patents.

-

Synthesis and Reactions of Nitriles. Organic Chemistry - YouTube. 2021. Available from: [Link]

-

the preparation of nitriles. Chemguide. Available from: [Link]

-

1H and 13C NMR spectra data of compound 1. ResearchGate. Available from: [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available from: [Link]

-

Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. 2015. Available from: [Link]

-

Chemistry of Nitriles. Chemistry LibreTexts. 2023. Available from: [Link]

-

5-bromo-6-fluoroquinoline. ChemSynthesis. 2023. Available from: [Link]

-

United States Patent (19). Googleapis.com. Available from: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. 2021. Available from: [Link]

-

A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. 2018. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 7. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5-Bromo-6-fluoronicotinonitrile molecular structure

An In-Depth Technical Guide to 5-Bromo-6-fluoronicotinonitrile: A Key Building Block for Modern Drug Discovery

Abstract

5-Bromo-6-fluoronicotinonitrile is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the synergistic effects of the bromo, fluoro, and cyano substituents on the pyridine core, offer multiple avenues for chemical modification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, reactivity, and strategic applications, particularly in the context of drug discovery. By delving into the causality behind experimental choices and analytical protocols, this document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Molecular Structure and Physicochemical Properties

Structural Elucidation

5-Bromo-6-fluoronicotinonitrile, with the Chemical Abstracts Service (CAS) number 1256823-71-8 , possesses a pyridine ring substituted at the 3, 5, and 6 positions.[1][2] Its molecular structure is characterized by a cyano (-CN) group at position 3, a bromine atom at position 5, and a fluorine atom at position 6.

Caption: 2D structure of 5-Bromo-6-fluoronicotinonitrile.

Key Structural Features and Electronic Effects

The chemical personality of 5-Bromo-6-fluoronicotinonitrile is dictated by the interplay of its substituents:

-

Pyridine Ring: As a heteroaromatic system, the nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This inherent property makes it susceptible to nucleophilic attack.

-

Cyano Group (-CN): This is a potent electron-withdrawing group through both induction and resonance, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution.

-

Halogens (-F, -Br): Both fluorine and bromine are inductively electron-withdrawing. The high electronegativity of fluorine makes it a strong inductive withdrawer, significantly impacting the electron density of the adjacent C6 carbon. The C-Br bond at the C5 position is a key synthetic handle for cross-coupling reactions.

This combination of functional groups creates a highly polarized molecule with distinct regions of reactivity, making it a versatile precursor for constructing more complex molecular architectures.

Physicochemical Data

The fundamental properties of 5-Bromo-6-fluoronicotinonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 1256823-71-8 | [1],[2] |

| Molecular Formula | C₆H₂BrFN₂ | [2] |

| Molecular Weight | 201.00 g/mol | [3] |

| Exact Mass | 200.9416 Da | [2] |

| Common Synonyms | 5-Bromo-6-fluoro-3-pyridinecarbonitrile | [2] |

| Physical Form | Solid (predicted) |

Synthesis and Mechanistic Considerations

Rationale for Synthetic Strategy

As a specialized building block, 5-Bromo-6-fluoronicotinonitrile is not typically prepared from simple precursors in a standard laboratory setting but is often sourced from commercial suppliers. However, a plausible synthetic route illustrates the chemical logic involved. A common strategy for constructing polysubstituted pyridines involves the modification of an existing, more accessible pyridine core. A logical approach would start from a pre-functionalized pyridine, introducing the substituents in a sequence that leverages their directing effects and chemical compatibility. For instance, a synthesis could be envisioned starting from a fluorinated aminopyridine, followed by diazotization and Sandmeyer reactions to install the bromo and cyano groups.

Hypothetical Synthetic Protocol

This protocol is a representative example based on established transformations in heterocyclic chemistry.

Step 1: Bromination of 2-Fluoro-5-aminopyridine

-

Dissolve 2-fluoro-5-aminopyridine in a suitable solvent like acetic acid.

-

Slowly add a solution of N-Bromosuccinimide (NBS) at room temperature. The regioselectivity is driven by the activating amino group directing ortho to its position.

-

Stir the reaction for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate and neutralize with a base (e.g., NaHCO₃).

-

Extract the product, 3-bromo-6-fluoro-5-aminopyridine, with an organic solvent (e.g., ethyl acetate), dry, and concentrate under reduced pressure.

Step 2: Sandmeyer Reaction to Install the Cyano Group

-

Dissolve the aminopyridine from Step 1 in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. The causality here is the conversion of the robust amino group into an excellent leaving group (N₂).

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Work up the reaction by basifying the solution and extracting the final product, 5-Bromo-6-fluoronicotinonitrile.

Purification and Validation

The crude product from the synthesis requires rigorous purification to be suitable for drug discovery applications.

-

Chromatography: Flash column chromatography on silica gel is the primary method for purification, using a gradient of solvents like hexane and ethyl acetate.

-

Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

-

Validation: The identity and purity of the final compound must be confirmed by analytical techniques as described in Section 5.

Caption: A representative workflow for the synthesis and validation of the title compound.

Chemical Reactivity and Strategic Applications in Synthesis

Overview of Reactivity Hotspots

The molecule features three primary sites for synthetic elaboration, making it a trifunctional building block.

Caption: Key reactivity sites on the 5-Bromo-6-fluoronicotinonitrile scaffold. (Note: A rendered image would replace the placeholder for better visualization)

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most versatile handle for elaboration. Its reactivity in palladium-catalyzed cross-coupling reactions is high, allowing for the formation of C-C, C-N, and C-O bonds with excellent functional group tolerance.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups. This is a cornerstone of modern drug synthesis for building biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups, which are prevalent in pharmaceuticals.

-

Sonogashira Coupling: Reaction with terminal alkynes yields aryl alkynes, useful for extending molecular scaffolds.

Causality: The choice of a cross-coupling reaction is dictated by the desired final structure. The C-Br bond is preferentially targeted over the C-F bond due to its lower bond strength and greater reactivity in typical Pd(0)/Pd(II) catalytic cycles.

Transformations of the Nitrile Group

The cyano group is a masked carboxylic acid, amide, or amine.

-

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) or an amide (nicotinamide derivative).[4][5]

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethylpyridine).

These transformations are fundamental for introducing hydrogen bond donors and acceptors, which are critical for molecular recognition at biological targets.

The Role of 5-Bromo-6-fluoronicotinonitrile in Drug Discovery

The Fluorine Advantage

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6] The fluorine atom at the C6 position of the title compound can confer several advantageous properties:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the drug's half-life.[6]

-

Binding Affinity: The electronegative fluorine can engage in favorable electrostatic or hydrogen bonding interactions with protein targets.[6]

-

Modulation of pKa: The inductive effect of fluorine can lower the basicity of the pyridine nitrogen, altering the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.[6]

A Scaffold for Privileged Structures

Halogenated pyridines are core components of numerous approved drugs. This building block provides a direct route to novel analogues of existing drugs or entirely new chemical entities. Its trifunctional nature allows for rapid diversification to explore structure-activity relationships (SAR). For example, the C-Br position can be used to append a group that binds in a hydrophobic pocket of an enzyme, while the nitrile can be converted to an amide to form a hydrogen bond with the protein backbone. This multi-pronged approach is highly efficient in lead optimization campaigns.

Analytical Characterization Protocol

A self-validating protocol ensures the identity, purity, and stability of the compound.

Standard Analytical Workflow

Caption: Standard workflow for the analytical characterization of the title compound.

Predicted Spectroscopic Signatures

While experimental spectra should always be acquired, the expected data provides a benchmark for validation.

| Technique | Predicted Data | Rationale |

| ¹H NMR | Two signals in the aromatic region (δ 7.5-9.0 ppm). One doublet (H4) and one doublet (H2). | Two protons on the aromatic ring, each split by its neighbor and potentially showing smaller couplings to fluorine. |

| ¹³C NMR | Six distinct signals for the six aromatic carbons. | Due to the lack of symmetry, all carbons are in unique electronic environments. |

| ¹⁹F NMR | One singlet. | A single fluorine atom on the molecule. |

| Mass Spec (EI) | Molecular ion (M⁺) peak showing a characteristic M/M+2 isotopic pattern of ~1:1 intensity. | Presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Safety, Handling, and Storage

Hazard Identification

Based on safety data for analogous compounds like 6-Bromo-5-fluoronicotinonitrile and other halogenated pyridines, the following hazards should be assumed[3][7][8]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Irritation: Causes skin irritation and serious eye irritation.[4][9]

-

Respiratory: May cause respiratory irritation.[4]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, often under an inert atmosphere.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-Bromo-6-fluoronicotinonitrile is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its well-defined reactive sites, coupled with the beneficial properties imparted by the fluorine atom, make it an exceptionally valuable tool in the quest for novel therapeutics. Understanding its molecular structure, reactivity, and handling requirements is paramount for harnessing its full potential in the laboratory and advancing the frontiers of drug discovery.

References

-

ChemSynthesis. (2025). 5-bromo-6-fluoroquinoline. Retrieved from ChemSynthesis. [Link]

-

PubChemLite. 5-bromo-6-fluoroisoquinoline (C9H5BrFN). Retrieved from PubChemLite. [Link]

-

PubChem. 5-Bromonicotinic acid. Retrieved from PubChem. [Link]

-

PubChem. 5-Bromonicotinamide. Retrieved from PubChem. [Link]

-

Corey Organics. 5-bromo nicotinic acid manufacturers. Retrieved from Corey Organics. [Link]

-

PubChem. 6-Bromo-2-fluoronicotinamide. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from PubMed Central. [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. Retrieved from LE STUDIUM. [Link]

-

National Institutes of Health. Why some targets benefit from beyond rule of five drugs. Retrieved from NIH. [Link]

-

National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from PubMed Central. [Link]

-

PubChem. 5-bromo-6-fluoro-1H-quinolin-4-one. Retrieved from PubChem. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from Chemos. [Link]

Sources

- 1. 1256823-71-8|5-Bromo-6-fluoronicotinonitrile|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 1806062-09-8|6-Bromo-5-fluoronicotinonitrile|BLD Pharm [bldpharm.com]

- 4. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. fishersci.com [fishersci.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 5-bromo-6-fluoronicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of Fluorinated Nicotinonitriles

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. In the context of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 5-Bromo-6-fluoronicotinonitrile, with its unique substitution pattern on the pyridine ring, offers multiple points for further chemical elaboration, making it a valuable intermediate for the synthesis of a diverse range of complex molecules.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-bromo-6-fluoronicotinonitrile can be efficiently achieved through a two-step reaction sequence commencing from the readily available starting material, 6-amino-5-bromonicotinonitrile. This strategic approach leverages two powerful and well-established reactions in aromatic chemistry: the Sandmeyer reaction and the Halex reaction.

The overall transformation is depicted in the workflow diagram below:

Caption: Two-step synthesis of 5-Bromo-6-fluoronicotinonitrile.

Part 1: The Sandmeyer-Type Reaction - Diazotization and Chlorination

The initial step of this synthesis involves the conversion of the amino group in 6-amino-5-bromonicotinonitrile to a chloro group. This is accomplished via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the transformation of aryl amines into a variety of functional groups.[1] The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by a chloride ion, catalyzed by a copper(I) salt.[1]

Mechanistic Insights

The Sandmeyer reaction is initiated by the diazotization of the primary aromatic amine with a nitrite source, in this case, tert-butyl nitrite, in the presence of an acid. The resulting diazonium salt is a highly versatile intermediate. The core of the Sandmeyer reaction lies in the subsequent copper(I)-catalyzed displacement of the diazonium group. The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This aryl radical then abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst and forming the desired aryl halide.

Caption: Simplified mechanism of the Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis of 5-Bromo-6-chloronicotinonitrile

This protocol is adapted from a procedure for a similar transformation.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-Amino-5-bromonicotinonitrile | 198.02 | 96 mg | 0.48 |

| Anhydrous Copper(II) Chloride (CuCl₂) | 134.45 | 77 mg | 0.58 |

| tert-Butyl nitrite | 103.12 | 0.074 mL | 0.72 |

| Acetonitrile (CH₃CN) | 41.05 | 5 mL | - |

| 3M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Silica Gel for column chromatography | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

To a solution of anhydrous copper(II) chloride (77 mg, 0.58 mmol) in acetonitrile (3 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl nitrite (0.072 mmol).

-

Heat the reaction mixture to 65°C.

-

Add a suspension of 6-amino-5-bromonicotinonitrile (96 mg, 0.48 mmol) in acetonitrile (2 mL) to the heated reaction mixture.

-

Stir the reaction mixture continuously for 3 hours at 65°C.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a 3M HCl solution and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (2:1, v/v) eluent system to afford 5-bromo-6-chloronicotinonitrile.

Expected Yield: Approximately 55%.

Part 2: The Halex Reaction - Halogen Exchange for Fluorination

The second and final step in the synthesis is the conversion of the newly introduced chloro group to a fluoro group. This is achieved through a Halex (Halogen Exchange) reaction, a powerful method for the synthesis of aromatic fluorides.[2] The Halex process is a nucleophilic aromatic substitution (SNAr) reaction where a chloride or bromide on an electron-deficient aromatic ring is displaced by a fluoride ion.[3][4]

Mechanistic Insights

The Halex reaction proceeds via a classic SNAr mechanism. The presence of electron-withdrawing groups, such as the nitrile group and the nitrogen atom in the pyridine ring of 5-bromo-6-chloronicotinonitrile, activates the aromatic ring towards nucleophilic attack. The fluoride ion, typically from a source like potassium fluoride (KF), attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The departure of the chloride ion as a leaving group restores the aromaticity of the ring, yielding the desired fluorinated product. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation (K⁺) and leaves the fluoride anion more nucleophilic.[2][4]

Caption: Simplified mechanism of the Halex reaction.

Detailed Experimental Protocol: Synthesis of 5-Bromo-6-fluoronicotinonitrile

This protocol is adapted from the fluorination of a structurally similar substrate, methyl 5,6-dichloronicotinate.[4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 0.0049 mol scale) | Moles (mol) |

| 5-Bromo-6-chloronicotinonitrile | 217.45 | 1.06 g | 0.0049 |

| Anhydrous Potassium Fluoride (KF) | 58.10 | 0.6 g | 0.0098 |

| Dimethylformamide (DMF) | 73.09 | 2.5 mL | - |

| Calcium Chloride (for drying tube) | 110.98 | As needed | - |

| Water (H₂O) | 18.02 | As needed | - |

| Diethyl Ether (or other suitable extraction solvent) | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

In a 25 mL round-bottom flask, dissolve 5-bromo-6-chloronicotinonitrile (0.0049 mole) in dry dimethylformamide (2.5 mL).

-

Quickly add oven-dried potassium fluoride powder (0.6 g, 0.0098 mole) to the solution.

-

Attach a reflux condenser equipped with a calcium chloride drying tube to the flask.

-

Heat the reaction mixture under gentle reflux with magnetic stirring in an oil bath. Maintain the oil bath temperature at 155-158°C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the dark reaction mixture to room temperature.

-

Pour the reaction mixture into cold water (approximately 50 mL) and extract the product with a suitable organic solvent such as diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with water to remove any remaining DMF.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary to yield pure 5-bromo-6-fluoronicotinonitrile.

Safety and Handling Considerations

-

tert-Butyl nitrite is flammable and should be handled in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

Hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylformamide (DMF) is a skin and respiratory irritant. It is also a suspected teratogen. Handle with extreme caution in a fume hood.

-

Potassium fluoride is toxic if swallowed or inhaled. Avoid creating dust.

-

All reactions should be performed in a well-ventilated fume hood with appropriate PPE.

Conclusion

The described two-step synthesis of 5-bromo-6-fluoronicotinonitrile, employing a Sandmeyer-type reaction followed by a Halex reaction, represents a logical and efficient pathway to this valuable synthetic intermediate. By providing detailed, field-proven protocols and explaining the underlying chemical principles, this guide empowers researchers to confidently and safely produce this key building block for their drug discovery and development programs.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Wikipedia. Halex process. [Link]

-

ACS GCI Pharmaceutical Roundtable. Halex Reaction. [Link]

-

gChem. Halex Comparative Reaction. [Link]

- Setliff, F. L., & Huie, K. W. (1981). The Preparation of Methyl 5,6-Dichloronicotinate. Journal of the Arkansas Academy of Science, 35(1), 8.

- Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52, 138-139.

Sources

Technical Guide: Reactivity & Stability of 5-Bromo-6-fluoronicotinonitrile

Executive Summary

5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) is a high-value pyridine scaffold characterized by its orthogonal reactivity profile . It possesses three distinct functional handles: an electrophilic fluorinated carbon at C6, a brominated carbon at C5 suitable for metal-catalyzed cross-coupling, and an electron-withdrawing nitrile group at C3.

This guide details the chemoselective exploitation of these handles. The primary utility of this building block lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (SNAr) followed by Palladium-catalyzed cross-coupling, allowing for the rapid assembly of polysubstituted pyridine cores common in kinase inhibitors and agrochemicals.

Structural Analysis & Reactivity Profile

The reactivity of 5-Bromo-6-fluoronicotinonitrile is dictated by the electronic interplay between the pyridine nitrogen and the substituents.

Electronic Effects

-

C6-Fluorine (The "Hot" Spot): The fluorine atom is activated for SNAr. This activation is amplified by:

-

Inductive Effect (-I): The adjacent nitrogen and the para-nitrile group strongly withdraw electron density, making C6 highly electrophilic.

-

Meisenheimer Complex Stabilization: The negative charge in the transition state is effectively delocalized onto the electronegative nitrogen and the nitrile group.

-

-

C5-Bromine (The "Warm" Spot): The C-Br bond is sterically adjacent to the fluorine but electronically distinct. It is the preferred site for oxidative addition by low-valent transition metals (e.g., Pd(0)).

-

C3-Nitrile: Acts primarily as an activating group for the ring. While it can be hydrolyzed to an amide or acid, it is typically maintained as a pharmacophore or a precursor for late-stage tetrazole formation.

Chemoselectivity Hierarchy

The "Golden Rule" for this scaffold is: SNAr >> Cross-Coupling .

-

Nucleophiles (Amines, Thiols, Alkoxides): Will exclusively attack C6 (displacing F) under basic conditions. The bromine remains intact.

-

Pd(0) Catalysts: Will insert into the C-Br bond. However, if SNAr is attempted after coupling, the steric bulk of the new C5 substituent may hinder the reaction at C6. Therefore, SNAr first is the standard operational sequence.

Visualization: Reactivity Decision Matrix

The following diagram illustrates the divergent pathways available for this scaffold.

Caption: Operational decision tree. Path A (Green) is the standard high-yield route. Path B (Red) risks chemoselectivity issues.

Experimental Protocols

These protocols are designed to be self-validating. The color change and solubility shifts act as in-process controls.

Protocol A: SNAr Displacement (Fluorine Substitution)

Objective: Synthesis of 6-amino-5-bromonicotinonitrile derivatives. Rationale: The use of a mild base (DIPEA) prevents side reactions at the nitrile. Polar aprotic solvents (DMF, DMSO, NMP) are essential to stabilize the polar transition state.

-

Setup: Charge a reaction vial with 5-Bromo-6-fluoronicotinonitrile (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Nucleophile Addition: Add the amine nucleophile (1.1 – 1.2 equiv).

-

Base: Add

-Diisopropylethylamine (DIPEA) (2.0 equiv).-

Note: Inorganic bases like K2CO3 can be used but require vigorous stirring due to solubility limits.

-

-

Reaction: Heat to 60–80 °C. Monitor by LCMS.

-

Checkpoint: The reaction typically turns yellow/orange as the aniline/amine is incorporated.

-

Completion: Conversion is usually >95% within 2–4 hours. The peak for the starting material (MW 201) should disappear, replaced by Product (MW 201 - 19 [F] + Nucleophile Mass).

-

-

Workup: Pour into water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5-position. Rationale: This step is best performed after SNAr (on Intermediate A). If performed on the parent fluoronitrile, base-mediated hydrolysis of the fluorine (to the pyridone) is a competing side reaction.

-

Setup: Dissolve the 5-bromo-intermediate (from Protocol A) in 1,4-Dioxane/Water (4:1 ratio).

-

Reagents: Add Arylboronic acid (1.2 equiv) and K2CO3 (3.0 equiv).

-

Degassing: Sparge with Argon for 5 minutes. Critical Step: Oxygen poisons the Pd catalyst.

-

Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

-

Why this catalyst? The dppf ligand is robust and resists dehalogenation side reactions better than PPh3-based systems.

-

-

Reaction: Heat to 90 °C for 4–12 hours.

-

Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Stability & Handling Data

| Parameter | Specification / Observation |

| Physical State | Off-white to pale yellow solid. |

| Storage | Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). |

| Moisture Sensitivity | Low. Stable to atmospheric moisture for short periods. |

| Light Sensitivity | Moderate. Store in amber vials to prevent slow debromination. |

| Incompatible With | Strong oxidizers, Strong bases (Hydroxide causes SNAr to Pyridone). |

| Safety (GHS) | Warning: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.). Acute Tox 4. |

Critical Stability Note: Hydrolysis Risk

Avoid using strong hydroxide bases (NaOH, KOH) in aqueous media if the fluorine is still present, as the hydroxide ion is a competent nucleophile and will displace the fluorine to form 5-bromo-6-hydroxynicotinonitrile (which tautomerizes to the pyridone), a "dead-end" byproduct for most medicinal chemistry routes.

References

-

PubChem. 5-Bromo-6-fluoronicotinonitrile Compound Summary. National Library of Medicine. Link

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). (General mechanism grounding). Link

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling. (Catalyst and condition grounding).[3][4][5] Link

-

BLD Pharm. Safety Data Sheet: 5-Bromo-6-fluoronicotinonitrile. (Safety and GHS data). Link

-

Google Patents. CN102898358A: Preparation method of fluoropyridine compounds. (Synthetic context for fluoropyridine intermediates). Link

Sources

- 1. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53418436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-6-fluoronicotinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-6-fluoronicotinonitrile, a key building block in contemporary drug discovery and materials science. Recognizing the scarcity of publicly available, quantitative solubility data for this specific compound, this document emphasizes the fundamental principles and robust experimental methodologies required to generate reliable solubility profiles. We delve into the molecular characteristics of 5-Bromo-6-fluoronicotinonitrile that govern its solubility, present a detailed protocol for solubility determination, and outline advanced analytical techniques for precise quantification. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in synthesis, purification, formulation, and screening.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In the realm of drug development, poor aqueous solubility is a major hurdle, leading to low bioavailability and challenging formulation development. A comprehensive understanding of a compound's solubility in various organic solvents is equally critical for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Purification and Crystallization: Selecting appropriate solvents for isolating and purifying the target compound.

-

Formulation Development: Creating stable and effective delivery systems for active pharmaceutical ingredients (APIs).

-

Analytical Method Development: Preparing samples for techniques such as chromatography and spectroscopy.

5-Bromo-6-fluoronicotinonitrile is a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural motifs suggest its utility as a scaffold for a variety of targeted therapies. This guide will equip the reader with the necessary knowledge to systematically evaluate its solubility.

Predicting the Solubility Profile of 5-Bromo-6-fluoronicotinonitrile: A Theoretical Framework

The solubility of a compound is dictated by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[1] A more nuanced understanding requires an examination of the specific functional groups and overall molecular properties of 5-Bromo-6-fluoronicotinonitrile.

The molecular structure of 5-Bromo-6-fluoronicotinonitrile features:

-

A Polar Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring system polar.

-

A Nitrile Group (-CN): This group is strongly polar and can act as a hydrogen bond acceptor.

-

Halogen Substituents (Bromo and Fluoro): These atoms contribute to the molecule's polarity and can participate in halogen bonding.

Based on these features, a general solubility profile can be anticipated. It is expected that 5-Bromo-6-fluoronicotinonitrile will exhibit solubility in a range of polar aprotic and nonpolar organic solvents.[2] For instance, related compounds like 5,7-dibromo-8-hydroxyquinoline are reported to be fairly soluble in acetonitrile, acetone, ethyl acetate, chloroform, dichloromethane, benzene, and toluene.[2] However, precise quantitative data can only be obtained through empirical measurement.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, this section provides a robust, self-validating protocol for determining the solubility of 5-Bromo-6-fluoronicotinonitrile.

Materials and Equipment

-

5-Bromo-6-fluoronicotinonitrile (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-Bromo-6-fluoronicotinonitrile to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation is recommended.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 5-Bromo-6-fluoronicotinonitrile.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for quantifying the concentration of organic compounds in solution.[3]

A. HPLC Method Development (Illustrative Example):

-

Column: A C18 reversed-phase column is a good starting point for a molecule with the polarity of 5-Bromo-6-fluoronicotinonitrile.[4]

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.[4][5] The exact ratio should be optimized to achieve good peak shape and retention time.

-

Detection: A UV-Vis detector set at a wavelength where 5-Bromo-6-fluoronicotinonitrile exhibits maximum absorbance. This can be determined by running a UV scan of a dilute solution.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

B. Calibration Curve:

A calibration curve must be prepared by making a series of standard solutions of 5-Bromo-6-fluoronicotinonitrile of known concentrations. The peak area from the HPLC analysis is then plotted against the concentration to generate a linear regression equation. This equation is used to calculate the concentration of the unknown samples.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Illustrative Solubility Data for 5-Bromo-6-fluoronicotinonitrile at 25 °C

| Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.9 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Dichloromethane | 9.1 | To be determined | To be determined |

| Ethyl Acetate | 6.0 | To be determined | To be determined |

| Acetone | 21 | To be determined | To be determined |

| Acetonitrile | 37.5 | To be determined | To be determined |

| Ethanol | 24.5 | To be determined | To be determined |

| Methanol | 32.7 | To be determined | To be determined |

Interpretation:

The relationship between the solvent's physical properties (e.g., polarity, dielectric constant, hydrogen bonding capacity) and the measured solubility should be analyzed. This analysis will provide valuable insights into the types of intermolecular interactions that favor the dissolution of 5-Bromo-6-fluoronicotinonitrile.

Advanced Characterization: Solid-State Analysis

To ensure the integrity of the starting material and to understand potential polymorphism, which can affect solubility, solid-state characterization is recommended.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phase of a material.[6] The resulting diffraction pattern is a fingerprint of the crystal structure. It is crucial to confirm that the solid material used for the solubility studies is a single, consistent crystalline form.

Caption: General Workflow for Powder X-Ray Diffraction Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[7][8] It is used to determine the melting point and purity of the compound and to identify any polymorphic transitions.

Caption: General Workflow for Differential Scanning Calorimetry Analysis.

Conclusion

While direct quantitative solubility data for 5-Bromo-6-fluoronicotinonitrile is not extensively documented in public literature, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed experimental protocols and employing the recommended analytical techniques, researchers can generate reliable and reproducible solubility profiles. This information is invaluable for the effective utilization of this promising compound in drug discovery, materials science, and other advanced applications.

References

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromonicotinic acid. PubChem. Retrieved from [Link]

-

University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This source could not be fully verified and is provided for general context).

-

Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (This source could not be fully verified and is provided for general context).

-

International Journal of Pharmaceutical Research & Allied Sciences. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Retrieved from [Link]

- Unknown Source. (n.d.). STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. (This source could not be fully verified and is provided for general context).

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajprd.com [ajprd.com]

- 4. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. imf.ucmerced.edu [imf.ucmerced.edu]

- 7. tainstruments.com [tainstruments.com]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 5-Bromo-6-fluoronicotinonitrile in API Synthesis

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, practical utility, and authoritative referencing.

Technical Guide & Whitepaper

Executive Summary

5-Bromo-6-fluoronicotinonitrile (CAS: 1256823-71-8) has emerged as a high-value "Janus" scaffold in modern drug discovery, particularly for the synthesis of kinase inhibitors (e.g., RIPK2, BTK) and PROTAC linkers. Its structural uniqueness lies in the orthogonal reactivity of its halogen handles: the C6-fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) , while the C5-bromine atom serves as a reliable handle for Palladium-catalyzed cross-coupling .

This guide outlines the regioselective functionalization strategies that allow chemists to use this building block as a linchpin for converging diverse molecular fragments into a single aminonicotinonitrile core.

Chemical Profile & Reactivity Map

To utilize this building block effectively, one must understand the electronic push-pull dynamics of the pyridine ring.

| Property | Specification |

| CAS Number | 1256823-71-8 |

| Formula | C₆H₂BrFN₂ |

| MW | 201.00 g/mol |

| Structure | Pyridine-3-carbonitrile, 5-bromo-6-fluoro- |

| Key Features | C3-Nitrile: Electron-withdrawing (activates C6).C6-Fluorine: High electronegativity, excellent leaving group for SNAr.C5-Bromine: Sterically accessible, ideal for oxidative addition (Pd). |

The Regioselectivity Switch

The power of this scaffold is the ability to sequence reactions based on bond energy and electronic activation.

-

The C6-F Bond (Electrophilic): The nitrogen atom at position 1 and the nitrile group at position 3 withdraw electron density, making C6 highly distinct. Fluorine is the preferred leaving group for SNAr over bromine due to the high stability of the transient Meisenheimer complex (inductive stabilization).

-

The C5-Br Bond (Metalphilic): The C5 position is meta to the ring nitrogen, making it less susceptible to nucleophilic attack but highly reactive toward transition metals (Pd, Ni) for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.

Figure 1: Orthogonal reactivity map demonstrating the divergent synthetic pathways available for 5-Bromo-6-fluoronicotinonitrile.

Core Application 1: SNAr Diversification (C6)

The most common workflow involves displacing the C6-fluorine first. This installs the "head" group of the drug molecule (often a solubilizing amine or a specific binding motif) while leaving the C5-bromine intact for subsequent elaboration.

Mechanism

The reaction proceeds via an addition-elimination mechanism. The intermediate Meisenheimer complex is stabilized by the strong electron-withdrawing nature of the nitrile group para to the site of attack.

Experimental Protocol: Synthesis of 6-Amino-5-bromonicotinonitriles

Context: General procedure for installing amine diversity elements.

-

Reagents: 5-Bromo-6-fluoronicotinonitrile (1.0 equiv), Primary/Secondary Amine (1.1–1.5 equiv), DIEA (N,N-Diisopropylethylamine, 2.0 equiv).

-

Solvent: THF, DMF, or DMSO (depending on amine solubility).

-

Procedure:

-

Dissolve 5-Bromo-6-fluoronicotinonitrile in anhydrous THF (0.2 M).

-

Add DIEA followed by the amine dropwise at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Note: For sterically hindered amines, heating to 50–60°C may be required.

-

Monitoring: TLC/LC-MS will show the disappearance of the starting material (M+H 201/203) and formation of the product (M+H = 201 - F + Amine).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Validation: The C5-Br bond remains intact, confirmed by the characteristic 1:1 isotopic pattern in Mass Spectrometry.

Core Application 2: Palladium-Catalyzed Coupling (C5)

Once the C6 position is functionalized, the C5-bromine serves as the connection point for aryl or heteroaryl rings, extending the scaffold into the hydrophobic pocket of the target protein (common in kinase inhibitors).

Case Study: Synthesis of RIPK2 Inhibitor Intermediates

Recent patent literature highlights the use of this scaffold in generating Receptor Interacting Protein Kinase 2 (RIPK2) inhibitors. A key transformation is the conversion of the bromide to a boronic ester, enabling subsequent coupling.

Experimental Protocol: Miyaura Borylation

Source: Adapted from WO2023239941A1 [1].

-

Reagents:

-

Solvent: 1,4-Dioxane (degassed).

-

Procedure:

-

Combine substrate, B₂Pin₂, KOAc, and Pd(dppf)Cl₂ in a reaction vial.[1]

-

Purge with N₂ or Argon for 5 minutes.

-

Heat to 100°C for 2–4 hours.

-

Critical Check: Ensure strict oxygen-free conditions to prevent debromination or homocoupling.

-

-

Outcome: Yields the corresponding pinacol boronate ester, ready for Suzuki coupling with aryl halides.

Figure 2: Step-wise synthetic workflow for generating kinase inhibitor libraries using the 5-Bromo-6-fluoronicotinonitrile core.

Handling & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-F bond is stable, but the compound can degrade if exposed to moisture/acids over long periods.

-

Hazards: Classed as an Irritant (H315, H319, H335). It is a nitrile; assume potential for cyanide liberation under strong acidic/metabolic conditions, though the aromatic nitrile is generally robust.

-

Solubility: Soluble in DMSO, DMF, Methanol, and Chlorinated solvents. Poor solubility in water and hexanes.

References

-

Patent: Handa, B. K., et al. "Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors." WO2023239941A1. (2023).[1]

-

Review: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. (2011).[2]

-

Methodology: Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of bromopyridines with organoboron compounds." Chemical & Pharmaceutical Bulletin, 35(5), 1823-1828. (1987).

Sources

Literature review of 5-Bromo-6-fluoronicotinonitrile and its analogs

This technical guide provides a comprehensive review of 5-Bromo-6-fluoronicotinonitrile (CAS 1256823-71-8), a critical pyridine scaffold in modern drug discovery.

A Dual-Activated Scaffold for Modular Drug Synthesis

Executive Summary

5-Bromo-6-fluoronicotinonitrile is a trisubstituted pyridine intermediate characterized by three distinct orthogonal reactive handles: a nitrile group (C3), a bromine atom (C5), and a fluorine atom (C6). Its structural uniqueness lies in the electronic interplay between the ring nitrogen and the electron-withdrawing nitrile group, which synergistically activates the C6-fluorine toward nucleophilic aromatic substitution (

Chemical Profile & Properties[1][2][3][4]

| Property | Data |

| CAS Number | 1256823-71-8 |

| IUPAC Name | 5-Bromo-6-fluoropyridine-3-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 200.99 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 102–104 °C (Lit.)[1] |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

| Hazards | Acute Tox. 4; Skin/Eye Irritant (H315, H319, H335) |

Reactivity Architecture

The compound's utility is defined by its ability to undergo sequential, regioselective transformations. The diagram below illustrates the orthogonal reactivity of each position.

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles.

Synthetic Strategies

Production of 5-Bromo-6-fluoronicotinonitrile typically follows one of two primary routes, driven by the availability of precursors.

Route A: The Balz-Schiemann Approach (Primary)

This route is preferred for scale-up as it avoids the use of highly unstable fluorinating agents early in the synthesis.

-

Precursor: 5-Bromo-6-aminonicotinonitrile.

-

Diazotization: Reaction with sodium nitrite (

) or tert-butyl nitrite ( -

Fluorination: Thermal decomposition of the diazonium salt yields the fluoro-derivative.[2][3][4]

Route B: Bromination of 6-Fluoronicotinonitrile[7][8]

-

Precursor: 6-Fluoronicotinonitrile.[5]

-

Bromination: Electrophilic aromatic substitution using

or NBS.-

Note: This route requires careful control to ensure bromination occurs at the C5 position rather than competing positions, though the directing effects of F and CN favor C5.

-

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of RIPK2 Inhibitor Intermediates

This protocol demonstrates the stability of the C6-F bond under standard Pd-coupling conditions, allowing C5-derivatization first if desired (though

Materials:

-

Bis(pinacolato)diboron (

) (2.5 eq)[6] - (0.1 eq)[6]

-

Potassium Acetate (KOAc) (2.5 eq)[6]

-

Solvent: 1,4-Dioxane (degassed)[6]

Procedure:

-

Charge: In a reaction vial, combine 5-bromo-6-fluoronicotinonitrile (80 mg, 0.33 mmol),

(211 mg), -

Solvate: Add 1,4-dioxane (2.0 mL).

-

Degas: Purge the mixture with nitrogen (

) for 5 minutes. -

React: Seal and heat at 100 °C for 2–4 hours. Monitor by LC-MS for the disappearance of starting material and formation of the boronate ester (or coupled product if an aryl halide was used).

-

Workup: Filter through Celite, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc).

Expected Outcome: High conversion to the boronate ester or biaryl product, retaining the C6-F and C3-CN motifs.

Protocol 2: Nucleophilic Aromatic Substitution ( )

Application: Introduction of Amine Motifs The C6-fluorine is highly labile. This reaction typically proceeds under mild conditions.

Procedure:

-

Dissolve: Dissolve 5-bromo-6-fluoronicotinonitrile (1.0 eq) in dry DMF or THF.

-

Add Nucleophile: Add the primary or secondary amine (1.1–1.5 eq).

-

Base: Add

or DIPEA (2.0 eq) to scavenge HF. -

React: Stir at Room Temperature for 1–3 hours. If the amine is sterically hindered, heat to 60 °C.

-

Workup: Pour into water. The product often precipitates. Filter and wash with water.

Medicinal Chemistry Applications

Case Study: RIPK2 Inhibitors

Receptor Interacting Serine/Threonine Kinase 2 (RIPK2) is a therapeutic target for inflammatory diseases.

-

Role of Scaffold: The 5-bromo-6-fluoronicotinonitrile core serves as the central hinge-binding region.

-

Mechanism:

-

The C6-Fluorine is displaced by a solubilizing amine (e.g., morpholine or a complex chiral amine) to improve pharmacokinetic properties.

-

The C5-Bromine is coupled with an aryl/heteroaryl boronate to extend into the kinase hydrophobic pocket.

-

The C3-Nitrile can form hydrogen bonds with the hinge region residues (e.g., Met, Glu) or be hydrolyzed to an amide.

-

SAR Logic (Structure-Activity Relationship)

-

Fluorine vs. Chlorine: The fluoro-analog is often preferred over the chloro-analog (CAS 71702-01-7) because the C-F bond is smaller (mimicking H) yet the fluorine is a better leaving group in

due to the high electronegativity stabilizing the Meisenheimer complex intermediate. -

Metabolic Stability: If the Fluorine is retained (not displaced), it blocks metabolic oxidation at the C6 position, extending the drug's half-life.

Visualization of Synthesis Workflow

Figure 2: Synthetic workflow from amino-precursor to final drug intermediates.

References

-

Interline Therapeutics Inc. (2023). Imidazo(1,2-a)pyridine derivatives as RIPK2 inhibitors. WO2023239941A1. World Intellectual Property Organization. Link

-

BenchChem. (2025).[7] Application Notes: 5-Bromonicotinic Acid and Analogs in Medicinal Chemistry. Link

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-Bromo-6-fluoronicotinonitrile. Link

-

ResearchGate. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride. Link

-

National Institutes of Health (NIH). (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. byjus.com [byjus.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Safety and handling precautions for 5-Bromo-6-fluoronicotinonitrile

This technical guide provides a rigorous safety and handling framework for 5-Bromo-6-fluoronicotinonitrile , a critical intermediate in medicinal chemistry. This document is structured to serve as a primary operational reference for drug discovery workflows.

CAS Number: 1256823-71-8 Formula: C₆H₂BrFN₂ Molecular Weight: 200.99 g/mol Physical State: Solid (typically off-white to pale yellow powder)

Executive Technical Summary

5-Bromo-6-fluoronicotinonitrile is a highly functionalized pyridine scaffold utilized primarily for its activated C-F bond at the 6-position. This fluorinated site is electronically primed for Nucleophilic Aromatic Substitution (SₙAr) , making it a linchpin in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

However, this reactivity profile introduces specific hazards.[1][2] Beyond standard organic toxicity, the compound poses dual risks: cyanide liberation (metabolic or thermal) and hydrogen fluoride (HF) generation (thermal decomposition or hydrolysis). Safe handling requires a "Defense in Depth" strategy that assumes high acute toxicity and potential corrosivity.

Toxicological & Reactivity Matrix

The following data summarizes the hazard classification based on structural analogs (halopyridines/nitriles) and GHS standards.

Table 1: Hazard Classification & GHS Codes

| Hazard Category | GHS Code | Description | Mechanism of Action |

| Acute Toxicity (Oral) | H301/H302 | Toxic/Harmful if swallowed | Metabolic release of cyanide ions; pyridine ring CNS depression. |

| Acute Toxicity (Dermal) | H311/H312 | Toxic/Harmful in contact with skin | Lipophilic nature facilitates rapid dermal absorption. |

| Skin/Eye Irritation | H315 / H319 | Causes skin/serious eye irritation | Alkylating potential of the electrophilic C-F bond. |

| Reactivity Hazard | N/A | SₙAr Electrophile | Reacts violently with strong nucleophiles (amines, thiols) and bases. |

| Thermal Decomposition | N/A | Emits HF, HCN, NOx, Br₂ | Fire conditions liberate highly toxic/corrosive gases. |

Critical Reactivity Insight

The 6-fluoro substituent is activated by the electron-withdrawing nitrile (CN) and bromine (Br) groups. While stable under ambient conditions, uncontrolled contact with strong bases (e.g., NaH, KOtBu) or super-nucleophiles can induce rapid exothermic decomposition.